
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that belongs to the class of boronic acid derivatives. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound is characterized by its stability and reactivity, making it a valuable tool in various chemical processes.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are generally known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
The compound is likely to interact with its targets through the boronic acid moiety. Boronic acids can form reversible covalent bonds with biological targets, which can lead to changes in the target’s function .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical pathways due to their ability to interact with different biological targets .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of the compound . For instance, boronic acids are known to be sensitive to moisture . Therefore, the compound should be stored in a cool, dry, and well-ventilated condition .
Biochemical Analysis
Biochemical Properties
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline plays a significant role in biochemical reactions, particularly in the formation of boronate esters. It interacts with enzymes such as oxidoreductases and transferases, facilitating the transfer of boron-containing groups to target molecules. This compound also binds to proteins and other biomolecules through covalent and non-covalent interactions, influencing their structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to modulate cell signaling pathways, including those involved in cell proliferation and apoptosis. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable complexes with biomolecules. It binds to enzymes and proteins, either inhibiting or activating their activity. This compound can also induce changes in gene expression by interacting with DNA and RNA, leading to alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under controlled conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular function and promote healthy metabolic activity. At high doses, it may exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a critical dosage range for its beneficial effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases and transferases, influencing the metabolism of other compounds. This compound can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, influencing its localization and activity. The compound’s distribution is also affected by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular function. The compound’s activity and function are influenced by its localization within the cell .
Preparation Methods
The synthesis of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of pinacol boronate esters with methoxy-substituted aniline derivatives. One common method includes the use of pinacol borane and dimethyl carbonate under an inert atmosphere, with a catalyst such as lanthanum tris(trimethylsilyl)amide . The reaction is carried out at room temperature for several hours, resulting in high yields of the desired product .
Chemical Reactions Analysis
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to yield boronate esters.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.
Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran . The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized as a reagent in organic synthesis. It plays a crucial role in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This reaction is fundamental in synthesizing complex organic molecules, particularly in pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline serves as a building block for developing new drug candidates. Its ability to interact with biological targets through reversible covalent bonding enhances its potential for creating therapeutics aimed at specific diseases .
Material Science
This compound is employed in the production of advanced materials such as polymers and electronic components. Its unique properties allow for the development of materials with enhanced performance characteristics .
Biological Imaging
The compound is also used to create fluorescent probes for biological imaging. These probes enable researchers to visualize cellular processes with high precision, facilitating studies in cell biology and biochemistry .
Catalysis
As a ligand in catalytic processes, it improves reaction efficiency and selectivity in various chemical transformations. This application is particularly important in green chemistry initiatives aimed at reducing waste and improving sustainability .
Case Study 1: Anticancer Activity
Comparison with Similar Compounds
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be compared with other boronic acid derivatives, such as:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but lacks the methoxy group, which can affect its reactivity and stability.
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of an aniline ring, which can influence its chemical properties and applications.
2-Methoxypyridine-5-boronic acid pinacol ester: Another boronic acid derivative with a different substitution pattern, affecting its reactivity and use in synthesis.
The uniqueness of this compound lies in its combination of a methoxy group and a boronate ester, which provides a balance of stability and reactivity, making it a versatile reagent in various chemical processes .
Biological Activity
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of interest due to its unique structural properties and potential biological activities. This compound belongs to the class of boron-containing compounds, which have been extensively studied for their applications in medicinal chemistry and material science. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H20BNO3
- Molecular Weight : 233.12 g/mol
- CAS Number : 1195-66-0
- Structure : The compound features a methoxy group and a dioxaborolane moiety that contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom in the dioxaborolane structure is known to form reversible covalent bonds with nucleophiles such as hydroxyl groups in biomolecules. This property is crucial for its potential role as a drug candidate.
Anticancer Activity
Recent studies have investigated the anticancer properties of boron-containing compounds similar to this compound. For instance:
- Inhibition of Glycosidases : A study demonstrated that borylated compounds exhibit significant inhibition against glycosidases involved in cancer progression . The structural similarity suggests that this compound may share this inhibitory effect.
- Cell Line Studies : In vitro assays using various cancer cell lines indicated that derivatives of boron compounds can induce apoptosis and inhibit proliferation . Further research is required to establish the specific effects of this compound on different cancer types.
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been noted in various studies. For example:
Enzyme Target | Inhibition Type | IC50 (μM) |
---|---|---|
PKMYT1 | Competitive | 0.69 |
EPHB3 | Non-selective | Higher than PKMYT1 |
This table illustrates the selectivity and potency of related compounds against specific enzymes involved in cell cycle regulation and signaling pathways .
Study on Anticancer Properties
A comprehensive study explored the synthesis and biological evaluation of borylated derivatives. The results indicated that these compounds could effectively inhibit cancer cell growth through multiple mechanisms including apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
In a related study focusing on SAR analysis for PKMYT1 inhibitors:
Properties
IUPAC Name |
2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)9-6-7-10(15)11(8-9)16-5/h6-8H,15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMUFKXFCINKAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590350 | |
Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461699-81-0 | |
Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-methoxybenzeneboronic acid. pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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